Cas no 1816253-24-3 (Methyl 2-(6-bromo-2H-indazol-2-YL)acetate)
Methyl 2-(6-bromo-2H-indazol-2-YL)acetate Chemical and Physical Properties
Names and Identifiers
-
- METHYL 2-(6-BROMO-2H-INDAZOL-2-YL)ACETATE
- BrC=1C=CC2=CN(N=C2C1)CC(=O)OC
- BS-45912
- methyl 2-(6-bromoindazol-2-yl)acetate
- SCHEMBL17141092
- METHYL2-(6-BROMO-2H-INDAZOL-2-YL)ACETATE
- 1816253-24-3
- MFCD31556519
- DB-130027
- Methyl 2-(6-bromo-2H-indazol-2-YL)acetate
-
- Inchi: 1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3
- InChI Key: YNODRMIAJITGQB-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CN(CC(=O)OC)N=C2C=1
Computed Properties
- Exact Mass: 267.98474g/mol
- Monoisotopic Mass: 267.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 44.1
Methyl 2-(6-bromo-2H-indazol-2-YL)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8872-100mg |
methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 100mg |
¥316.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8872-250mg |
methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 250mg |
¥474.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8872-1g |
methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 1g |
¥1187.0 | 2024-04-23 | |
| eNovation Chemicals LLC | Y1237847-100mg |
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 100mg |
$195 | 2024-06-05 | |
| Aaron | AR01XCJY-250mg |
methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 250mg |
$71.00 | 2025-02-12 | |
| Aaron | AR01XCJY-1g |
methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 1g |
$172.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1237847-1g |
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 1g |
$185 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1237847-250mg |
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate |
1816253-24-3 | 95% | 250mg |
$120 | 2025-02-20 | |
| abcr | AB576822-250mg |
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate; . |
1816253-24-3 | 250mg |
€321.20 | 2024-08-02 | ||
| abcr | AB576822-1g |
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate; . |
1816253-24-3 | 1g |
€659.10 | 2024-08-02 |
Methyl 2-(6-bromo-2H-indazol-2-YL)acetate Suppliers
Methyl 2-(6-bromo-2H-indazol-2-YL)acetate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 2-(6-bromo-2H-indazol-2-YL)acetate
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: A Comprehensive Overview
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (CAS No. 1816253-24-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.
Chemical Structure and Properties
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a brominated indazole derivative with the molecular formula C11H10BrN2O2. The compound features a central indazole ring substituted with a bromine atom at the 6-position and an acetate group attached to the 2-position. The presence of the bromine atom and the acetate group imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The molecular weight of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is approximately 274.11 g/mol. It is a solid at room temperature and exhibits moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound's stability under different conditions, including temperature and pH, has been extensively studied to ensure its suitability for various experimental protocols.
Synthesis Methods
The synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-bromoindazole with methyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product.
An alternative synthetic route involves the coupling of 6-bromoindazole with methyl acrylate using a palladium-catalyzed cross-coupling reaction. This method offers higher yields and better functional group tolerance compared to other approaches. Recent advancements in catalytic systems have further optimized this process, making it more efficient and scalable for industrial applications.
Biological Activities
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate has been extensively studied for its biological activities, particularly in the context of drug discovery and development. One of its key applications is as a lead compound for the development of anticancer agents. Research has shown that this compound exhibits potent antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colon cancers.
The mechanism of action of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate involves multiple pathways. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK. Additionally, it has been shown to inhibit angiogenesis, thereby reducing the blood supply to tumors and slowing their growth.
Beyond its anticancer properties, Methyl 2-(6-bromo-2H-indazol-2-yl)acetate has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have indicated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Potential Applications in Drug Development
The unique chemical structure and biological activities of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate make it an attractive candidate for further drug development. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Strategies such as prodrug design and nanoparticle formulation are being explored to improve its therapeutic index.
Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in treating various diseases. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and significant improvements in disease symptoms.
In addition to its direct therapeutic applications, Methyl 2-(6-bromo-2H-indazol-2-yl)acetate serves as a valuable tool compound in academic research. Its use in high-throughput screening assays has facilitated the identification of novel targets and pathways involved in disease progression. This information can be leveraged to develop more effective treatments for a wide range of conditions.
Conclusion
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (CAS No. 1816253-24-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities, including antiproliferative effects against cancer cells and anti-inflammatory properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
The future prospects for this compound are bright, with ongoing efforts aimed at optimizing its pharmacological properties and advancing it through clinical trials. As our understanding of its biological activities deepens, it is likely that new applications will emerge, further solidifying its importance in the field of drug discovery and development.
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